MW dipeptide
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Overview
Description
MW dipeptide is a compound consisting of two amino acids linked by a peptide bond. Dipeptides are the simplest form of peptides and play a crucial role in various biological processes. They are formed through the condensation reaction between the carboxyl group of one amino acid and the amino group of another, releasing a molecule of water in the process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MW dipeptide can be achieved through several methods, including chemical synthesis, chemoenzymatic synthesis, and enzymatic synthesis. Chemical synthesis often involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is widely used due to its efficiency and ability to produce high-purity peptides .
In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves repeated cycles of deprotection and coupling reactions, with each cycle adding one amino acid to the chain. The final product is cleaved from the resin and purified .
Industrial Production Methods
Microwave-assisted synthesis offers faster reaction times and higher yields compared to conventional heating methods . Continuous processes, on the other hand, provide scalability and efficiency, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
MW dipeptide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
MW dipeptide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in cellular processes and as a building block for larger peptides and proteins.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of functional foods, cosmetics, and as a component in various industrial processes
Mechanism of Action
The mechanism of action of MW dipeptide involves its interaction with specific molecular targets and pathways. For example, dipeptides can act as enzyme inhibitors, binding to the active site of enzymes and preventing their activity. They can also modulate cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MW dipeptide include other dipeptides such as aspartame (L-aspartyl-L-phenylalanine methyl ester) and L-alanyl-L-glutamine (Ala-Gln). These compounds share structural similarities but differ in their specific amino acid composition and functional properties .
Uniqueness
This compound is unique due to its specific amino acid sequence and the resulting biological activity. Its small size and simple structure make it an ideal model for studying peptide interactions and mechanisms of action.
Properties
Molecular Formula |
C16H21N3O3S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C16H21N3O3S/c1-23-7-6-12(17)15(20)19-14(16(21)22)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
XYVRXLDSCKEYES-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
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